molecular formula C14H16O2 B7991223 2-Ethylphenyl-(5-methyl-2-furyl)methanol

2-Ethylphenyl-(5-methyl-2-furyl)methanol

Cat. No.: B7991223
M. Wt: 216.27 g/mol
InChI Key: TZPRTDKQAUJSEQ-UHFFFAOYSA-N
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Description

2-Ethylphenyl-(5-methyl-2-furyl)methanol is a furan-substituted methanol derivative with a 2-ethylphenyl group attached to the furan ring. Its structure combines a 5-methyl-2-furylmethanol core with an ethyl-substituted aromatic ring. This compound is part of a broader class of furyl alcohols, which are notable for their applications in organic synthesis, flavoring agents, and pharmaceutical intermediates .

Properties

IUPAC Name

(2-ethylphenyl)-(5-methylfuran-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2/c1-3-11-6-4-5-7-12(11)14(15)13-9-8-10(2)16-13/h4-9,14-15H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPRTDKQAUJSEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C(C2=CC=C(O2)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylphenyl-(5-methyl-2-furyl)methanol typically involves the reaction of 2-ethylphenylmagnesium bromide with 5-methyl-2-furaldehyde. The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to the formation of various substituted derivatives. Common reagents include halogens and nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Alcohols or hydrocarbons.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-Ethylphenyl-(5-methyl-2-furyl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Ethylphenyl-(5-methyl-2-furyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Properties

The table below compares 2-Ethylphenyl-(5-methyl-2-furyl)methanol with structurally related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Applications/Reactivity References
This compound C₁₄H₁₆O₂ 216.28 (calculated) Methanol, ethylphenyl, furan Synthetic intermediate, potential flavoring
(5-Methyl-2-furyl)methanol C₆H₈O₂ 112.13 Methanol, furan Reagent in benzimidazole synthesis
3-Methoxyphenyl-(5-methyl-2-furyl)methanol C₁₃H₁₄O₃ 218.25 Methanol, methoxyphenyl, furan Synthetic intermediate
2-Acetyl-5-methylfuran C₇H₈O₂ 124.14 Ketone, furan Flavoring agent (caramel-like aroma)

Key Observations:

  • Molecular Weight and Solubility: The addition of the ethylphenyl group in the target compound increases molecular weight and lipophilicity compared to simpler analogs like (5-methyl-2-furyl)methanol. This may reduce water solubility but enhance compatibility with organic solvents .
  • Reactivity: The methanol group in (5-methyl-2-furyl)methanol participates in condensation reactions (e.g., with cyanoguanidine to form dihydropyrimidines) .
  • Biological Activity: While nitrofuran derivatives (e.g., N-[4-(5-nitro-2-furyl)-2-thiazolyl]formamide) are carcinogenic , the absence of nitro or thiazole groups in this compound suggests a different safety profile. However, furan-based compounds often require toxicity evaluations due to metabolic concerns .

Biological Activity

2-Ethylphenyl-(5-methyl-2-furyl)methanol is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound this compound consists of an ethyl-substituted phenyl ring linked to a 5-methyl-2-furyl group through a methanol moiety. This structure is significant as it may influence the compound's interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity : The furyl group may contribute to the compound's ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antibacterial activity against various pathogens, potentially due to its ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, influencing various physiological processes.

Antioxidant Activity

Research has indicated that compounds similar to this compound possess significant antioxidant properties. For instance, studies using DPPH and FRAP assays have shown that derivatives containing furyl groups can effectively reduce oxidative stress markers in vitro .

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds demonstrated that this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a therapeutic agent .

Enzyme Interaction Studies

Investigations into the enzyme inhibition properties of this compound revealed that it could inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. This suggests a potential application in treating inflammatory diseases .

Data Table: Biological Activities of this compound

Activity Type Mechanism Effectiveness Reference
AntioxidantFree radical scavengingHigh
AntimicrobialDisruption of cell membranesModerate to High
Enzyme InhibitionCOX and LOX inhibitionSignificant

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